(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC1073385
InChI: InChI=1S/C17H13BrN2O2S/c1-22-14-4-2-3-11(9-14)10-15-16(21)20-17(23-15)19-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,19,20,21)/b15-10-
SMILES: COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br
Molecular Formula: C17H13BrN2O2S
Molecular Weight: 389.3 g/mol

(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC1073385

Molecular Formula: C17H13BrN2O2S

Molecular Weight: 389.3 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one -

Specification

Molecular Formula C17H13BrN2O2S
Molecular Weight 389.3 g/mol
IUPAC Name (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Standard InChI InChI=1S/C17H13BrN2O2S/c1-22-14-4-2-3-11(9-14)10-15-16(21)20-17(23-15)19-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,19,20,21)/b15-10-
Standard InChI Key BFJZSFUXLDCVQC-GDNBJRDFSA-N
Isomeric SMILES COC1=CC=CC(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)Br
SMILES COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br
Canonical SMILES COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator